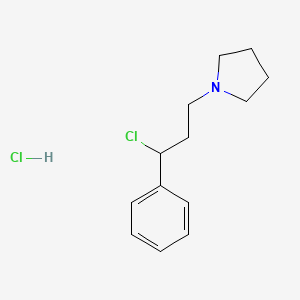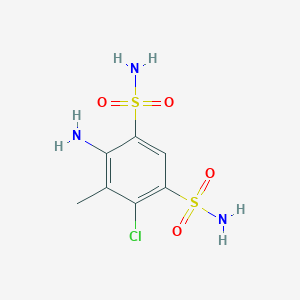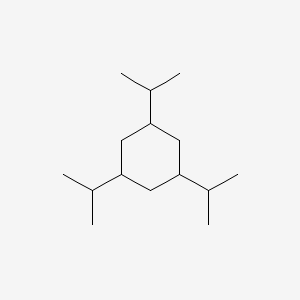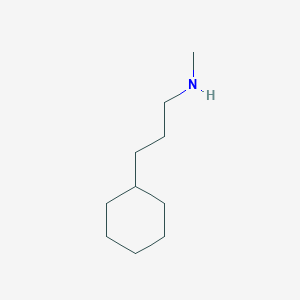
1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H19Cl2N. It is often used in research and industrial applications due to its unique chemical properties. The compound is characterized by a pyrrolidine ring attached to a 3-chloro-3-phenylpropyl group, making it a valuable building block in organic synthesis .
准备方法
The synthesis of 1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 3-chloro-3-phenylpropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
科学研究应用
1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological targets. It can serve as a ligand in binding studies or as a precursor in the synthesis of bioactive compounds.
Medicine: Research into the pharmacological properties of the compound and its derivatives may lead to the development of new therapeutic agents. Its potential as a drug candidate is explored in preclinical studies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
作用机制
The mechanism of action of 1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride depends on its specific application. In biochemical studies, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 3-chloro-3-phenylpropyl group can influence the binding affinity and specificity of the compound for its targets. The pyrrolidine ring may also play a role in stabilizing the compound’s conformation and enhancing its interactions with biological molecules .
相似化合物的比较
1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
- 1-(1-ethyl-3-phenylpropyl)pyrrolidine hydrochloride
- 1-(1-methyl-3,3-diphenylpropyl)pyrrolidine hydrochloride
- 3-(3-Chlorophenyl)pyrrolidine hydrochloride
- 1-methyl-3-(1-naphthyl)pyrrolidine hydrochloride
These compounds share structural similarities but differ in the substituents attached to the pyrrolidine ring. The unique combination of the 3-chloro-3-phenylpropyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
42796-83-8 |
|---|---|
分子式 |
C13H19Cl2N |
分子量 |
260.20 g/mol |
IUPAC 名称 |
1-(3-chloro-3-phenylpropyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H18ClN.ClH/c14-13(12-6-2-1-3-7-12)8-11-15-9-4-5-10-15;/h1-3,6-7,13H,4-5,8-11H2;1H |
InChI 键 |
DRZAJKIEBOHABP-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCC(C2=CC=CC=C2)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12002360.png)


![4-(2-chlorobenzyl)-N-[(E)-(2,3-dichlorophenyl)methylidene]-1-piperazinamine](/img/structure/B12002380.png)






![2-methoxy-6-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B12002441.png)
![Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B12002444.png)

